molecular formula C11H15BrO2 B5090504 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene

1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene

Cat. No. B5090504
M. Wt: 259.14 g/mol
InChI Key: ZIRWEUZCROTEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene, also known as BDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMB is a member of the family of phenethylamines, which are a class of compounds that have been found to have diverse biological activities. In

Mechanism of Action

The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes in the body. 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene may lead to the activation of genes that are involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to have various biochemical and physiological effects. Studies have shown that 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene can induce apoptosis in cancer cells, leading to their death. 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to exhibit good charge transport properties, making it a potential candidate for use in organic electronic devices.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene in lab experiments is its potential anti-cancer properties. 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. Another advantage is its good charge transport properties, which make it a potential candidate for use in organic electronic devices.
One of the limitations of using 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene in lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experimental setups. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene. One area of interest is the development of anti-cancer drugs based on 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene. Further studies are needed to fully understand the mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene and to optimize its anti-cancer properties.
Another area of interest is the development of organic electronic devices based on 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene. Further studies are needed to fully understand the charge transport properties of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene and to optimize its performance in organic field-effect transistors.
In addition, further studies are needed to fully understand the potential applications of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene in other fields, such as materials science and drug discovery. Overall, 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene involves the reaction between 2-bromoethanol and 2-methylphenol in the presence of sodium hydroxide. The reaction proceeds via the Williamson ether synthesis mechanism, which involves the attack of the alkoxide ion on the primary halide to form the ether linkage. The resulting product is then purified through recrystallization to obtain pure 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene.

Scientific Research Applications

1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to have significant anti-cancer properties. Studies have shown that 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene can induce apoptosis in cancer cells, leading to their death. 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Another area of interest is in the field of materials science, where 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to have potential applications in the development of organic electronic devices. 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene has been found to exhibit good charge transport properties, making it a potential candidate for use in organic field-effect transistors.

properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRWEUZCROTEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.